2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-12(2)8-5-7(17-6-10(14)15)3-4-9(8)13-11(12)16/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
OQPOWSNVBARLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCC(=O)O)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Derivatives
The synthesis begins with functionalization at the indole C3 position. Using 5-hydroxyindole as a starting material, dimethylation is achieved via a two-step alkylation-reduction sequence. In DMSO solvent, 5-hydroxyindole undergoes C3 alkylation with methyl iodide (2.0 equiv) in the presence of potassium hydroxide (2.0 equiv) at room temperature. This generates 3,3-dimethyl-5-hydroxyindole, confirmed by -NMR signals at δ 7.09–8.48 ppm for aromatic protons and δ 1.22 ppm for methyl groups.
Reduction to Indoline
The alkylated indole is reduced to indoline using sodium cyanoborohydride (2.0 equiv) in acetic acid (1.5 M) at 0°C to room temperature. This step proceeds via protonation of the indole nitrogen followed by hydride transfer, yielding 5-hydroxy-3,3-dimethylindoline. The reduction efficiency (>90%) is monitored by TLC, with purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Oxidation to 2-Oxindoline
Selectfluor (1.0 equiv) in dichloroethane (DCE):DMSO (10:1) at 60°C oxidizes the indoline to 2-oxoindoline. TEMPO (2.2 equiv) acts as a co-catalyst, facilitating single-electron transfer to generate the ketone. The reaction achieves 66–85% yield, with -NMR confirming the carbonyl carbon at δ 177–180 ppm.
Alternative Synthetic Pathways
Friedel-Crafts Alkylation Approach
A modified route employs ClCCOH and EtSiH in toluene at 70°C to assemble the indoline core via cyclization. This method avoids pre-functionalized indoles but requires stringent anhydrous conditions and affords lower yields (50–55%).
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Temperature and Reaction Time
-
Optimal oxidation occurs at 60°C for 3 hours, balancing reaction rate and byproduct formation.
-
Prolonged hydrolysis (>6 hours) degrades the acid product, necessitating precise endpoint detection via TLC.
Spectroscopic Characterization
| Spectrum | Key Signals | Assignment |
|---|---|---|
| -NMR | δ 1.22 (s, 6H), δ 4.75 (s, 2H), δ 7.29–8.27 (m, 3H), δ 12.1 (br, 1H) | CH, OCHCO, aromatic, COOH |
| -NMR | δ 24.8 (CH), δ 65.2 (OCH), δ 172.1 (COOH), δ 177.3 (C=O) | Quaternary carbons |
| IR | 1715 cm (C=O), 2500–3300 cm (COOH), 1240 cm (C–O–C) | Functional group vibrations |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility or creating prodrug derivatives:
| Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl 2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetate | 85–90% | Improved lipophilicity |
| Ethanol + HCl (gas) | Ethyl ester analog | 80–85% | Intermediate for further derivatization |
Mechanistically, protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
Amide Bond Formation
The acid readily forms amides via activation to an acyl chloride or through coupling agents:
Acyl Chloride Intermediate
| Reagent | Amine | Product | Yield |
|---|---|---|---|
| SOCl₂ (reflux, 4 h) | Benzylamine | N-Benzyl-2-((3,3-dimethyl-2-oxoindolin-5-yl)oxy)acetamide | 75–80% |
| HATU + DIPEA (room temp) | Piperidine | Piperidine-substituted acetamide | 70–75% |
Coupling reactions with HATU proceed via in-situ activation of the carboxylate, forming stable urea intermediates.
Oxidation Reactions
The oxindole moiety undergoes selective oxidation at the 2-oxo position:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0–5°C, 2 h | 2-Oxoindoline-3-carboxylic acid analog | 70–75% |
| KMnO₄ (aqueous acidic) | Reflux, 6 h | Cleavage to quinoline derivatives | 50–55% |
Oxidation pathways depend on reaction conditions, with Jones reagent favoring ketone preservation .
Cyclization Reactions
The acetic acid side chain participates in intramolecular cyclization to form heterocycles:
| Conditions | Product | Key Reagents | Yield |
|---|---|---|---|
| POCl₃ (reflux, 8 h) | Oxazolidinone-fused indole derivative | Phosphorus oxychloride | 60–65% |
| DCC + DMAP (room temp, 12 h) | Lactam formation | Dicyclohexylcarbodiimide | 55–60% |
Cyclization often requires activation of the carboxylic acid or nucleophilic attack at the oxindole nitrogen .
Metal Complexation
The compound forms coordination complexes with transition metals, enhancing its bioactivity:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol, 60°C, 4 h | Octahedral Cu(II) complex | 4.2 ± 0.3 |
| Fe(NO₃)₃·9H₂O | Aqueous, pH 5–6 | Fe(III) chelate | 3.8 ± 0.2 |
Complexation occurs via the oxindole carbonyl and acetic acid oxygen atoms, as confirmed by X-ray crystallography.
Nucleophilic Substitutions
The electron-rich indole ring undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-substituted derivative | 65–70% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo analog | 60–65% |
EAS occurs preferentially at the 5-position due to steric hindrance from the 3,3-dimethyl group .
Condensation with Carbonyl Compounds
The acetic acid moiety participates in hydrazide formation and subsequent condensations:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrazide synthesis | NH₂NH₂·H₂O, ethanol, reflux | 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetohydrazide | 85–90% |
| Schiff base formation | Benzaldehyde, AcOH, ultrasound | N-Benzylidene hydrazide | 75–80% |
Ultrasound irradiation significantly enhances reaction rates and yields compared to conventional heating .
Decarboxylation Reactions
Thermal or acidic decarboxylation removes the acetic acid group:
| Conditions | Product | Key Observations |
|---|---|---|
| Pyridine, 180°C, 3 h | 3,3-Dimethyl-2-oxoindolin-5-ol | Loss of CO₂ confirmed via IR |
| H₂SO₄ (conc.), reflux, 6 h | Indole dimerization products | Side reactions dominate |
Decarboxylation is less favored due to stabilization of the carboxylate by resonance.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds derived from the oxindole scaffold, including 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid, exhibit significant inhibitory activities against various cancer cell lines.
Case Studies and Findings
- A study highlighted the structural optimization of oxindole derivatives, revealing that certain modifications can enhance their potency against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFRβ). For instance, compounds with specific substituents at the C(5) position demonstrated improved binding affinities and selective inhibition of these kinases, which are crucial in tumor angiogenesis and proliferation .
Table: Inhibitory Activity of Selected Compounds
| Compound | IC50 (nM) | % Inhibition of VEGFR-2 at 1.0 μM |
|---|---|---|
| Sunitinib | 151.8 | 94.5 |
| 7 | 23.7 | 94.4 |
| 14 | 25.9 | 93.6 |
| 15 | 14.6 | 96.4 |
The above table summarizes the inhibitory activities of selected compounds against VEGFR-2, demonstrating that modifications to the oxindole structure can significantly enhance anti-cancer efficacy.
Potential for Drug Development
Given its promising biological activity, there is a considerable interest in further exploring this compound for drug development purposes. Investigations into its pharmacokinetic properties and toxicity profiles are essential for assessing its viability as a therapeutic agent.
Drug-Like Properties Evaluation
Recent studies have utilized computational tools to evaluate the drug-like properties of compounds similar to 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid. These evaluations often include assessments based on Lipinski's Rule of Five, which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors/acceptors .
Mechanism of Action
The mechanism of action of 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Thiazolidinone-Isoindolinone Hybrids
Compounds such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives () share the acetic acid backbone but incorporate thiazolidinone and isoindolinone rings. These derivatives exhibit anti-inflammatory activity, with melting points ranging from 224–312°C and molecular weights ~390–456 g/mol. For example, compound 7b (MW 391.4) shows 93% synthesis yield and IR peaks at 1788 cm⁻¹ (C=O thiazolidinone) and 1728 cm⁻¹ (C=O carboxyl) .
Indole-Based Acetic Acids
Indomethacin (5-methoxy-2-methyl-3-indoleacetic acid, ) is a well-known NSAID. Unlike the target compound, indomethacin features a methoxy-substituted indole core. It demonstrates potent anti-inflammatory activity (ED₅₀ 3 mg/kg in rat paw edema) but poor gastric tolerance (UD₅₀ 7 mg/kg) . The dimethyl indolinone group in the target compound may offer improved metabolic stability compared to indomethacin’s indole ring.
Pyrrolizine Acetic Acid Derivatives
ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, ) has a pyrrolizine scaffold. The target compound’s indolinone ring may confer distinct pharmacokinetic profiles due to altered lipophilicity.
Isoindolinone-Acetic Acid Derivatives
2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid () features an isoindolinone ring linked via an acetamido group. Its crystal structure (space group P2₁/c, R factor 0.037) highlights planar geometry, which contrasts with the non-planar dimethyl indolinone in the target compound .
Pharmacological and Physicochemical Comparison
Biological Activity
2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid, also known as a derivative of oxindole, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
The compound has the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₂O₃
- CAS Number : 1399656-63-3
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of oxindole derivatives, including 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid. The compound has been tested against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Candida spp. | Significant antifungal activity |
The mechanism of action is believed to involve the disruption of biofilm formation and interference with gene transcription related to microbial resistance.
2. Cytotoxicity Studies
Cytotoxicity assessments have shown variable effects on different cell lines:
| Cell Line | Concentration (µM) | Viability (%) | Reference |
|---|---|---|---|
| L929 (mouse fibroblast) | 100 (24h) | 75 | |
| A549 (human lung carcinoma) | 50 (48h) | 110 (increased viability) | |
| HepG2 (human liver carcinoma) | 200 (48h) | 95 |
These results indicate that while some concentrations lead to reduced viability, others can enhance cell survival, suggesting a complex interaction with cellular mechanisms.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Biofilm Formation : The presence of specific functional groups in the structure may interfere with microbial adhesion and biofilm stability.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that oxindole derivatives can scavenge ROS, contributing to their protective effects against oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxindole derivatives, including 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid. The study demonstrated that modifications in the oxindole structure could significantly enhance antimicrobial potency against resistant strains and improve cytotoxic profiles in cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((3,3-Dimethyl-2-oxoindolin-5-yl)oxy)acetic acid?
- Methodology : A common approach involves coupling 3,3-dimethyl-2-oxoindoline-5-ol with bromoacetic acid derivatives under basic conditions. For analogous compounds, refluxing with sodium acetate in acetic acid (3–5 hours) facilitates cyclization or condensation, as seen in thiazolidinone-indole hybrid syntheses .
- Key Considerations : Monitor reaction progress via TLC/HPLC. Purification typically involves recrystallization from acetic acid or DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are critical for structural characterization?
- Tools :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxyacetic acid (C-O, ~1250 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethyl groups at δ 1.3–1.5 ppm, indole protons at δ 6.8–7.5 ppm).
- LC-MS : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₃NO₄: theoretical 259.08) and purity .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Spill Management : Collect spills with inert absorbents; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Replace acetic acid with DMF for higher solubility of intermediates, as demonstrated in thiazolidinone syntheses .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation .
Q. How do solubility limitations impact bioactivity assays, and how can they be addressed?
- Challenges : Low aqueous solubility (common in indole derivatives) may skew in vitro results.
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) to prepare stock solutions; validate biocompatibility with controls.
- Prodrug Design : Introduce ester moieties (e.g., methyl acetate) to improve lipophilicity, as seen in indole-glyoxylate derivatives .
Q. What analytical methods validate purity and stability in long-term storage?
- Protocols :
- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed oxoindoline) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer Titration : Assess moisture uptake, which may accelerate decomposition .
Q. How can environmental persistence and ecotoxicological risks be evaluated?
- Fate Studies :
- Hydrolysis : Test stability at pH 4–9; indole derivatives often degrade faster under alkaline conditions .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
- Ecotoxicology :
- Microtox Assay : Use Vibrio fischeri to assess acute toxicity (EC₅₀).
- Algal Growth Inhibition : Evaluate effects on Chlorella vulgaris to model aquatic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
